(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid
Description
The target compound belongs to the carbamoyl prop-2-enoic acid family, characterized by a conjugated α,β-unsaturated carboxylic acid backbone and a carbamoyl-linked aryl substituent. Its unique structural features include:
- E-configuration of the prop-2-enoic acid moiety, which influences molecular planarity and intermolecular interactions.
Properties
IUPAC Name |
(E)-4-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-8(14-18)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-7,18H,1H3,(H,13,15)(H,16,17)/b7-6+,14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEBHCLTULWJDW-ZUNXXLSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid, commonly referred to as a hydroxyimino derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a prop-2-enoic acid backbone with a hydroxyimino substituent, which may influence its interaction with biological targets.
Chemical Structure
The chemical structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections provide detailed insights into these activities, supported by relevant data.
Antimicrobial Activity
Recent studies have reported significant antimicrobial properties of hydroxyimino derivatives against various pathogens. For instance, the compound demonstrated notable inhibition against Escherichia coli and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial action.
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Klebsiella pneumoniae | 0.25 |
| Pseudomonas aeruginosa | 0.75 |
These results suggest that the hydroxyimino group enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes .
Anticancer Activity
The anticancer potential of (2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid has been evaluated in several cancer cell lines. Studies indicate that this compound exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study involving various cancer cell lines, the compound showed the following IC50 values:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 12 |
| HeLa | 10 |
These findings highlight the compound's potential as a therapeutic agent in oncology, particularly against breast and lung cancers .
The proposed mechanism of action for (2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid involves interference with nucleic acid synthesis and disruption of protein synthesis pathways. The hydroxyimino group may enhance binding affinity to specific enzymes involved in these processes, leading to increased efficacy against both bacterial and cancer cells .
Scientific Research Applications
(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid is a complex organic molecule with a hydroxyimino group and a phenyl ring. It is a derivative of prop-2-enoic acid, also known as acrylic acid, and its hydroxyimino group suggests potential reactivity and biological significance, making it of interest in medicinal chemistry and drug development.
Chemical Properties and Reactivity
The chemical behavior of (2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid can be explored through various reactions, highlighting its versatility in organic synthesis and its potential utility in creating more complex molecules.
Potential Biological Activities
Research suggests that compounds with similar structural motifs often exhibit significant biological activities. The hydroxyimino group, in particular, has been associated with antimicrobial and anticancer properties. Studies on related compounds suggest they may inhibit specific enzymes or interact with cellular pathways, making them valuable in pharmacological applications.
Synthesis
The synthesis of (2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid can be achieved through several methods, underscoring the importance of careful selection of reagents and conditions to optimize yield and purity.
Structural Similarities and Biological Activities
Several compounds share structural similarities with (2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid. These compounds have a specific combination of functional groups that may impart distinct biological activities compared to other similar compounds.
Interaction Studies
Interaction studies involving (2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid focus on its binding affinity to biological targets. Techniques are used to understand its mechanism of action and potential therapeutic uses.
Role as CDK2 Inhibitors
Several pyrazole, pyrimidine, and related derivatives have demonstrated anticancer effects . These compounds have exhibited potent antiproliferative effects against various cancer cell lines .
Comparison with Similar Compounds
Core Structural Variations
The following compounds share the carbamoyl prop-2-enoic acid backbone but differ in substituents and stereochemistry:
Key Observations :
- Stereochemistry (E vs.
- Substituent Effects: Electron-withdrawing groups (e.g., nitro , trifluoromethyl ) reduce electron density on the aryl ring, affecting reactivity and solubility.
- Functional Group Modifications : Ester derivatives (e.g., methyl ester in ) exhibit lower acidity compared to free carboxylic acids, altering solubility and biological activity.
Physicochemical and Crystallographic Properties
- Crystal Packing: Analogs like (2Z)-4-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid () exhibit intramolecular hydrogen bonds (O–H⋯O=C), stabilizing the Z-configuration and reducing solubility in polar solvents . The target compound’s E-configuration may favor intermolecular H-bonding, enhancing crystallinity.
- Thermal Stability: Compounds with nitro groups (e.g., ) often exhibit higher thermal stability due to strong dipole interactions, whereas ethoxy or phenoxy derivatives () may degrade at lower temperatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
